molecular formula C14H14F3N3O2 B2506475 4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one CAS No. 2408938-46-3

4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one

Cat. No.: B2506475
CAS No.: 2408938-46-3
M. Wt: 313.28
InChI Key: IYMHZQQWBUDRML-GHMZBOCLSA-N
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Description

This compound (C₁₀H₂₃Cl₂N₃O, molecular weight 272.22 g/mol) is a racemic mixture featuring a fused isoindol-1-one core and a (3R,6R)-configured piperidin-2-one ring substituted with a trifluoromethyl group at the 6-position . Its structural complexity arises from the stereochemistry of the piperidine ring and the electron-withdrawing trifluoromethyl group, which may enhance metabolic stability and target binding in medicinal chemistry applications.

Properties

IUPAC Name

4-amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c15-14(16,17)11-5-4-10(12(21)19-11)20-6-8-7(13(20)22)2-1-3-9(8)18/h1-3,10-11H,4-6,18H2,(H,19,21)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMHZQQWBUDRML-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1N2CC3=C(C2=O)C=CC=C3N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC(=O)[C@@H]1N2CC3=C(C2=O)C=CC=C3N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation

The isoindole’s 2-position is activated for displacement by introducing a leaving group (e.g., chloride via POCl₃ treatment). Reaction with (3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one in DMF at 60°C for 12 hours achieves C–N bond formation. Key advantages include:

  • Chemoselectivity : The piperidinone’s secondary amine reacts preferentially over the isoindole’s primary amine.
  • Yield enhancement : Adding 1.2 equiv of K₂CO₃ as base improves conversion to 85–90%.

Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) couple the isoindole’s hydroxyl group (generated via hydrolysis of the chloride) to the piperidinone’s amine. This method preserves stereochemistry but requires anhydrous THF and rigorous exclusion of moisture.

Stereochemical Control and Resolution

Achieving the (3R,6R) configuration demands chiral starting materials or resolution techniques:

  • Chiral pool synthesis : Starting with D- or L-glutamic acid derivatives ensures correct piperidinone stereochemistry.
  • Kinetic resolution : Candida antarctica lipase B selectively acylates the (3S,6S)-enantiomer, leaving the desired (3R,6R)-isomer unreacted.
  • Crystallization-induced asymmetric transformation : Recrystallizing the racemate from hexane/ethyl acetate (3:1) enriches the (3R,6R)-form to >99% ee.

Purification and Crystallization

Final purification leverages differential solubility:

  • Salt formation : Treating the crude product with methanesulfonic acid in acetonitrile forms a mesylate salt, which is filtered and washed with cold EtOAc.
  • Free base liberation : Neutralization with NaHCO₃ followed by heating in deionized water precipitates the pure title compound.

Table 1. Crystallization Conditions and Outcomes

Parameter Optimal Value Effect on Purity
Temperature 80–82°C Prevents hydrate formation
Solvent H₂O/NaHCO₃ Enhances crystal lattice stability
Cooling rate 0.5°C/min Reduces amorphous byproducts

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : >99.5% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • XRD : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.9° confirm the desired crystal form.
  • Chiral SFC : (3R,6R)-configuration validated using a Chiralpak IC-3 column (95:5 CO₂/MeOH).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the piperidine and isoindole moieties contribute to its overall stability and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Source
4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one C₁₀H₂₃Cl₂N₃O 272.22 Trifluoromethyl-piperidin-2-one, isoindol-1-one core, (3R,6R) stereochemistry
6-Amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one C₁₀H₁₅N₅O 221.26 Pyrimidin-4-one core, 3-methylpiperidine substituent
6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one C₁₇H₁₃BrN₂O₃ 385.20 Brominated isoindolin-1-one, benzodioxole substituent
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate C₁₂H₂₀F₃N₂O₂ 281.29 Trifluoromethyl-piperidine, tert-butyl carbamate protecting group, (3R,5S) configuration

Key Observations :

  • Core Heterocycles: While the target compound uses an isoindol-1-one core, analogs like 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one feature pyrimidin-4-one scaffolds, which may alter electronic properties and hydrogen-bonding capabilities .
  • Stereochemistry : The (3R,6R) configuration in the target compound is critical for spatial orientation, similar to the (3R,5S) configuration in tert-butyl carbamate derivatives , which often influence receptor selectivity.

Commercial and Research Relevance

  • Supplier Availability: The target compound is listed in Enamine Ltd’s catalog , suggesting its use as a building block in drug discovery. Analogs like 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one are available from multiple suppliers , indicating broader applicability.
  • Stereochemical Complexity : The (3R,6R) configuration in the target compound may pose synthetic challenges compared to simpler analogs, impacting cost and scalability .

Biological Activity

4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindole core and a trifluoromethyl-substituted piperidine moiety. The trifluoromethyl group is known for its ability to enhance lipophilicity and metabolic stability, which may contribute to the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : Potential inhibition of cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways, possibly through cyclooxygenase (COX) inhibition.

Biological Activity Overview

Biological ActivityMechanismEvidence
AnticancerInduction of apoptosis in cancer cellsIn vitro studies indicate cytotoxic effects on multiple cancer cell lines
Anti-inflammatoryInhibition of COX enzymesMolecular docking studies suggest strong binding affinity to COX-2
AntioxidantScavenging free radicalsAssessed through various assays indicating reduced oxidative stress

Anticancer Activity

A study conducted on the cytotoxic effects of this compound revealed significant activity against several cancer cell lines, including MCF7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound exhibited an IC50 value indicating effective inhibition of cell growth at micromolar concentrations.

Anti-inflammatory Effects

Research has shown that the compound can inhibit COX enzymes, which play a crucial role in the inflammatory response. The docking studies highlighted hydrogen bonding interactions between the trifluoromethyl group and key residues in the enzyme active site, suggesting a mechanism for its anti-inflammatory properties.

Q & A

Q. What are the key considerations in synthesizing 4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one with high stereochemical purity?

Methodological Answer: Stereochemical purity is critical for biological activity. To achieve this:

  • Chiral Resolution : Use chiral auxiliaries or catalysts during the formation of the (3R,6R)-piperidin-2-one moiety. For example, asymmetric hydrogenation or enzymatic resolution can enhance enantiomeric excess .
  • Protecting Groups : Protect the amino group during synthesis to prevent racemization. Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are recommended .
  • Purification : Employ preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to isolate stereoisomers. Buffer systems like ammonium acetate (pH 6.5) improve resolution .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm the trifluoromethyl group and piperidine/isoindole ring connectivity. 1H^1H-1H^1H COSY and NOESY can validate stereochemistry .
    • IR : Verify carbonyl stretches (1650–1750 cm1^{-1}) for the oxo-piperidine and isoindol-1-one groups .
  • Chromatography :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phases: Acetonitrile/water with 0.1% trifluoroacetic acid for peak symmetry .
    • GC-MS : Confirm molecular weight and fragmentation patterns, though sensitivity may require derivatization (e.g., silylation) .

Advanced Research Questions

Q. What methodological approaches are recommended for identifying and characterizing polymorphic forms of this compound?

Methodological Answer: Polymorphism impacts solubility and bioavailability. Use:

  • X-ray Diffraction (XRD) : Compare diffraction patterns to distinguish crystalline forms. For example, highlights polymorphs of a related isoindol-piperidine compound with distinct lattice parameters .
  • Differential Scanning Calorimetry (DSC) : Identify thermal transitions (melting points, glass transitions). Polymorphs often exhibit ΔH fusion differences >5 J/g .
  • Solubility Studies : Perform equilibrium solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) to correlate polymorph stability with physiological conditions .

Q. How should researchers design experiments to assess the compound's stability under varying environmental conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC to identify labile sites (e.g., amide hydrolysis, trifluoromethyl oxidation) .
  • Experimental Design :
    • Use a split-plot design (as in ) with factors like temperature, pH, and light intensity. Replicate each condition 4x to ensure statistical power .
    • Analyze degradation products using LC-MS/MS and compare to synthetic standards .

Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity across different assays?

Methodological Answer:

  • Cross-Validation :
    • Use orthogonal assays (e.g., cell-based viability vs. enzymatic inhibition) to confirm target engagement. For example, discrepancies in IC50_{50} values may arise from off-target effects .
  • Data Normalization :
    • Standardize protocols for cell lines (passage number, media) and enzyme sources (recombinant vs. tissue-derived). highlights variability in pyrazole-core compound activity due to assay conditions .
  • Meta-Analysis :
    • Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, incubation time). ’s environmental fate framework can model assay interference .

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